The synthesis of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can be approached through several methods, primarily involving the reaction of 4-bromophenol derivatives with cyclopropanecarboxylic acid derivatives. A common synthetic route involves the following steps:
This method allows for the formation of the target compound through a straightforward nucleophilic substitution reaction followed by acylation.
The molecular structure of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The presence of the bromine atom in the structure significantly influences both reactivity and biological activity due to its size and electronegativity.
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can participate in various chemical reactions:
The mechanism of action for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The bromophenyl moiety may enhance lipophilicity, allowing for better membrane penetration and receptor binding.
Utilizing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions.
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide has several potential applications:
The emergence of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide (CAS: 1626947-23-6) represents a strategic evolution in bioactive molecule design, particularly within the domain of halogenated pharmacophores. Its synthesis and characterization align with medicinal chemistry's shift toward structurally complex intermediates that serve as versatile scaffolds for neuroactive and anti-inflammatory agents. While not itself a marketed therapeutic, this compound shares key structural motifs with clinically significant molecules, including antidepressants synthesized via transition metal-catalyzed pathways [3]. The integration of brominated aromatic systems with cyclopropane-containing amides mirrors innovations in compound libraries designed for high-throughput screening against neurological targets. Its patent landscape reveals associations with advanced synthetic methodologies, particularly palladium-catalyzed couplings that enable efficient construction of C–C and C–N bonds essential for neuropharmacological agents [3] [8].
This compound exemplifies the broader trend of utilizing halogenated building blocks to optimize drug-like properties. The strategic placement of bromine facilitates further functionalization via cross-coupling reactions, positioning it as a precursor to diverse analogs targeting monoamine transporters or inflammatory pathways. Its structural kinship to compounds in patents covering degenerative disease therapeutics underscores its potential as a template for targeted molecular exploration [8].
Table 1: Nomenclature and Identifiers of Key Structural Analogs
Compound Name | CAS Number | Molecular Formula | ChemSpider ID | Relationship to Target Compound |
---|---|---|---|---|
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide | 1626947-23-6 | C₁₂H₁₄BrNO₂ | - | Target compound |
N-[2-(4-Bromophenoxy)ethyl]cyclopropanamine | - | C₁₁H₁₄BrNO | 24290466 | Amine precursor lacking carbonyl functionality |
The molecular architecture of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide integrates three functionally significant domains, each contributing distinct physicochemical and bio-interactive properties:
4-Bromophenoxy Ether: The para-brominated phenyl ring provides a substantial hydrophobic surface area while enabling predictable electrophilic substitution patterns. Bromine's polarizability enhances binding interactions with aromatic pockets in biological targets through halogen bonding (C-Br···O/N), potentially increasing target affinity [1]. This moiety also influences the compound's electron distribution, affecting its spectroscopic signatures and reactivity in further synthetic modifications.
Cyclopropanecarboxamide: The strained cyclopropyl ring acts as a conformational constraint, reducing rotational freedom and potentially enhancing receptor selectivity. Cyclopropane serves as a bioisosteric replacement for unsaturated or larger alicyclic systems, offering metabolic stability while maintaining spatial occupancy. The adjacent amide bond (-NH-C=O) introduces hydrogen-bonding capability, serving as both a hydrogen bond donor (-NH-) and acceptor (C=O) for interactions with biological macromolecules. This group significantly influences the compound's solubility profile and membrane permeability [1] [8].
Ethylenediamine-like Linker: The -CH₂-CH₂- spacer between ether oxygen and amide nitrogen provides torsional flexibility, allowing the terminal functional groups to adopt bioactive conformations. This unit's methylene groups influence electronic communication between the aromatic and amide domains while modulating overall lipophilicity [1].
Table 2: Structural Descriptors and Functional Roles
Structural Domain | Key Features | Biological Implications | Spectroscopic Identifiers |
---|---|---|---|
4-Bromophenoxy ether | - High electron density - Polarizable Br atom | - Halogen bonding potential - Hydrophobic anchoring | ¹H NMR: δ 6.7–7.4 (Ar-H) ¹³C NMR: δ 120–135 (Ar-C) |
Cyclopropanecarboxamide | - Planar amide bond - Ring strain (≈27 kcal/mol) | - Metabolic resistance - Directional H-bonding | IR: 1640–1680 cm⁻¹ (C=O) ¹H NMR: δ 1.0–1.5 (cyclopropyl) |
Ethoxyethyl linker | - Rotatable bonds (n=2) - Moderate polarity | - Conformational adaptability - Balanced logP | ¹H NMR: δ 3.6–4.0 (-O-CH₂-) δ 3.4–3.6 (-NH-CH₂-) |
The SMILES notation (O=C(C1CC1)NCCOC2=CC=C(Br)C=C2) precisely encodes atomic connectivity, highlighting the orthogonal positioning of the bromoaromatic and cyclopropane units [1]. Computational modeling predicts a bent spatial arrangement where the cyclopropane ring tilts ~45° relative to the amide plane, potentially enhancing interactions with deep binding pockets. Molecular weight (284.15 g/mol) and moderate lipophilicity (calculated cLogP ≈ 2.8) situate this compound within drug-like chemical space, adhering to Lipinski's guidelines for oral bioavailability.
Despite its promising structural features, significant knowledge deficits persist regarding N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide, presenting compelling research opportunities:
Synthetic Accessibility Limitations: Current commercial unavailability reflects challenges in large-scale production or purification [1]. Development of robust catalytic methods (e.g., Buchwald-Hartwig amidation or copper-catalyzed etherification) could address this gap. The compound's structural similarity to intermediates in ruthenium-catalyzed reductive coupling pathways suggests potential routes involving earth-abundant metal catalysts [3].
Mechanistic Ambiguity: While structurally analogous to bioactive molecules targeting neurotransmitter transporters (e.g., SSRIs/SNRIs), this specific compound lacks documented binding or functional assays [3]. Priority research areas include:
Table 3: Underexplored Therapeutic Domains and Molecular Rationale
Therapeutic Area | Structural Rationale | Relevant Analog Patents/Candidates | Critical Research Questions |
---|---|---|---|
Neuroinflammation | - Halogenated aryl group penetrates CNS - Amide H-bonding to pro-inflammatory enzymes | Triazolopyridinyl-cyclopropanecarboxamides (US9415037B2) | Does bromophenoxy moiety inhibit microglial activation pathways? |
Oncogenic kinases | - Bromine as hydrogen bond acceptor - Cyclopropane mimics ATP adenine angle | 4-[2-(Cyclopropanecarbonylamino)triazolopyridinyl] benzamides | Can scaffold block VEGFR/FLT3 phosphorylation? |
Infectious diseases | - Ether linkage resists esterases - Cyclopropyl group disrupts membrane proteins | None identified in literature | Does carboxamide interact with microbial efflux pumps? |
Additionally, the compound's structure-activity relationship (SAR) remains virtually unmapped. Systematic derivatization could explore:
The absence of in vivo proof-of-concept studies represents the most significant barrier to translational development. Prioritizing pharmacokinetic profiling (absorption, distribution, metabolism, excretion) and establishing disease-relevant efficacy models would transform this scaffold from a chemical curiosity to a validated lead candidate [6] [8].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0